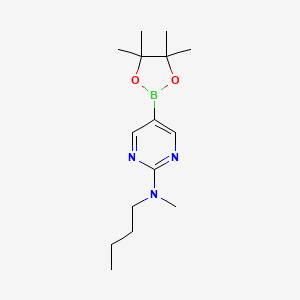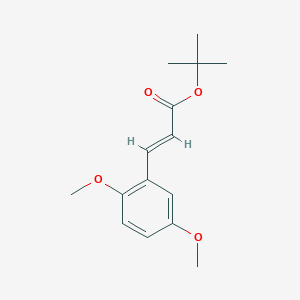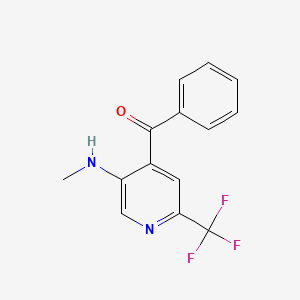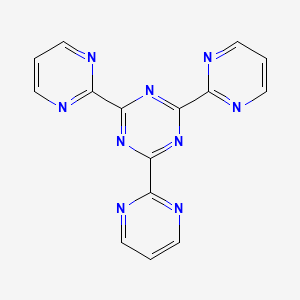
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine core substituted with three pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine typically involves multicomponent reactions (MCRs) that are efficient and versatile. One common method includes the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of commercially available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.
Scientific Research Applications
2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique structural properties make it suitable for use in materials science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrimidine: A six-membered heterocycle with two nitrogen atoms, commonly found in DNA and RNA.
Triazine: A six-membered ring with three nitrogen atoms, used in various industrial applications.
Pyridazine: Another six-membered heterocycle with two adjacent nitrogen atoms.
Comparison: 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine is unique due to its combination of a triazine core with three pyrimidine rings, providing a higher degree of nitrogen content and potential for diverse chemical reactivity. This structural uniqueness contributes to its broad range of applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H9N9 |
|---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
2,4,6-tri(pyrimidin-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H9N9/c1-4-16-10(17-5-1)13-22-14(11-18-6-2-7-19-11)24-15(23-13)12-20-8-3-9-21-12/h1-9H |
InChI Key |
SVWARHUCRKXDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=NC(=N2)C3=NC=CC=N3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


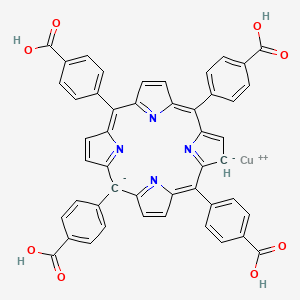


![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
